molecular formula C48H72N10O19 B12386376 Keap1-Nrf2 probe

Keap1-Nrf2 probe

Cat. No.: B12386376
M. Wt: 1093.1 g/mol
InChI Key: UULDEJYFSBSBCA-PRDVVYQQSA-N
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Description

The Keap1-Nrf2 signaling pathway is a central regulator of cellular defense against oxidative stress and inflammation. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation. Upon oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates antioxidant response element (ARE)-driven cytoprotective genes. Keap1-Nrf2 probes are chemical tools designed to directly inhibit the Keap1-Nrf2 protein-protein interaction (PPI), thereby stabilizing Nrf2 and enhancing its transcriptional activity .

A notable example is the small-molecule probe (SRS)-5 (ML334), identified via high-throughput fluorescence polarization (FP) screening. This compound binds non-covalently to the Keap1 Kelch domain, disrupting its interaction with Nrf2. Key characteristics include:

  • IC₅₀: 3 μM (Keap1-Nrf2 inhibition)
  • Kd: 1.9 μM (binding affinity for Keap1)
  • EC₅₀: 12 μM (Nrf2 nuclear translocation in U2OS cells) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Keap1-Nrf2 probes often involves the synthesis of peptides or small molecules that can bind to the Keap1 protein. One common method involves the use of fluorescence polarization (FP) displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) to assess the binding affinities of Nrf2 peptide inhibitors . The synthetic routes typically include the following steps:

Industrial Production Methods

Industrial production methods for Keap1-Nrf2 probes are not well-documented, as these compounds are primarily used in research settings. large-scale peptide synthesis techniques and automated peptide synthesizers can be employed to produce these probes in larger quantities.

Chemical Reactions Analysis

Cysteine Reactivity in Keap1: Redox Sensing

Keap1 functions as a redox sensor via 25 cysteine residues, with C273 and C288 identified as critical for inducer binding and Nrf2 release ( ). Electrophilic compounds (e.g., sulforaphane, dexamethasone mesylate) covalently modify these residues, disrupting Keap1’s E3 ligase activity and stabilizing Nrf2 ( ).

Key Modifications:

Cysteine ResidueRoleProbe/InducerEffectSource
C273Sensor for H₂O₂ and electrophilesDexamethasone mesylateIrreversible alkylation
C288Mediates conformational changeSulforaphaneReversible dithiocarbamate formation
C151BTB domain sensor15d-PGJ₂Steric clash with Cul3

Probe Design and Binding Mechanisms

Fluorescent probes like TAMRA-labeled ETGE peptides (e.g., LDEETGEFLP) bind Keap1’s Kelch domain with high specificity. Fluorescence correlation spectroscopy (FCS) and surface plasmon resonance (SPR) reveal binding affinities (Kd) ranging from 2.6 μM (FCS) to 1.14 nM (SPR), depending on peptide length and labeling ( ).

Example Probe:

  • TAMRA-ETGE : Used in FCS to detect Keap1-Nrf2 dissociation by small molecules (e.g., CAP/capsaicin) ( ).

High-Throughput Screening (HTS) Assays

Competitive inhibition assays identified small-molecule disruptors of Keap1-Nrf2 binding:

Assay TypeProbeKey FindingsSource
Fluorescence PolarizationN-Ac-9mer peptide (IC₅₀: 200 nM)Identified compounds with Z-scores >3 as hits
FCSTAMRA-ETGEKd = 2.6 μM; validated 1,633 compounds
SPRFull-length Nrf2Kd = 1.14 nM; CAP reduced binding by 52.79% at 32 μM

Structural Insights from Crystallography

The Kelch domain of Keap1 binds Nrf2’s ETGE motif via a β-propeller structure. Key interactions include:

  • Arg415 and Tyr572 : Hydrogen bonding with Nrf2’s Glu79 and Glu82 ( ).

  • Hydrophobic pockets : Accommodate Nrf2’s Leu76 and Phe83 ( ).

Notable Mutants:

  • Y334A and R415A : Abolish Nrf2 binding ( ).

  • Hinge-Latch Model : ETGE remains bound (hinge), while DLG motif dissociates (latch) under stress ( ).

Competitive Inhibitors

Non-electrophilic inhibitors disrupt Keap1-Nrf2 binding without covalent modification:

CompoundMechanismIC₅₀/KdSource
Capsaicin (CAP)Binds Kelch domain32 μM (52% inhibition)
4-Hydroxybenzylidene acetoneMichael acceptorCD = 14 μM
K67 (peptidomimetic)Competes with ETGE motif0.2 μM

Therapeutic Implications

Probes targeting Keap1’s cysteine residues or Kelch domain offer dual applications:

  • Research Tools : Quantify redox stress or screen drug candidates ( ).

  • Drug Development : Enhance Nrf2 activity in diseases like cancer and neurodegeneration ( ).

Scientific Research Applications

Introduction to Keap1-Nrf2 Probe Applications

The Keap1-Nrf2 pathway is a critical regulatory mechanism in cellular responses to oxidative stress and inflammation. The interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) plays a significant role in controlling the expression of cytoprotective genes. Disruption of this interaction has garnered interest in developing probes and inhibitors for therapeutic applications across various diseases, including cancer, neurodegeneration, and inflammatory disorders.

High-Throughput Screening of Inhibitors

Recent studies have focused on high-throughput screening (HTS) techniques to identify small-molecule inhibitors that can disrupt the Keap1-Nrf2 interaction. One notable probe, ML334, was developed to inhibit this interaction effectively. This probe has shown promise in elucidating the Nrf2-induced cytoprotective response, which is crucial for understanding various pathologies, including cancer and neurodegenerative diseases .

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A novel ELISA approach has been established to detect the protein-protein interaction between full-length Keap1 and Nrf2. This method allows for the testing of compounds that can target specific binding sites on Keap1, enhancing the search for effective inhibitors. For instance, three FDA-approved drugs were identified as inhibitors with varying efficacy, demonstrating the potential of existing medications to modulate this pathway .

Fluorescent Probes for Binding Affinity Assessment

Fluorescently labeled probes have been developed to assess the binding affinities of Nrf2 peptide inhibitors in fluorescence polarization assays. These probes facilitate the identification of compounds that can effectively disrupt the Keap1-Nrf2 interaction, providing a valuable tool for drug discovery .

Mechanistic Studies on Nrf2 Stabilization

Research has explored various mechanisms by which Nrf2 is stabilized in response to oxidative stress. This includes studies on cysteine residues in Keap1 that are crucial for its interaction with Nrf2. Understanding these mechanisms is vital for developing selective inhibitors that can activate Nrf2 without off-target effects .

Therapeutic Implications in Disease Models

Case studies have demonstrated the application of Keap1-Nrf2 probes in animal models of diseases such as Parkinson's disease and cancer. For example, modulation of this pathway has shown protective effects against neurodegeneration by reducing oxidative stress markers . Additionally, genetic alterations in KEAP1 and NRF2 genes have been linked to chemoresistance in cancer therapy, highlighting the need for targeted inhibitors that can circumvent these challenges .

Summary of Findings

The exploration of Keap1-Nrf2 probes has led to significant advancements in understanding oxidative stress regulation and its implications for disease treatment. The following table summarizes key findings from recent studies:

Study Probe/Method Application Key Findings
ML334Inhibitor DevelopmentIdentified as an effective inhibitor of Keap1-Nrf2 interaction; aids in understanding cytoprotective responses.
ELISAProtein Interaction DetectionEnabled identification of FDA-approved drugs as Keap1-Nrf2 inhibitors; demonstrated IC50 values for three drugs.
Fluorescent ProbesBinding Affinity AssessmentDeveloped probes for fluorescence polarization assays; useful in high-throughput screening.
Mechanistic StudiesNrf2 Stabilization MechanismsInvestigated cysteine residues critical for Nrf2 activity; insights into selective inhibitor design.
Disease ModelsTherapeutic ApplicationsDemonstrated protective effects against neurodegeneration; addressed challenges related to chemoresistance.

Mechanism of Action

The Keap1-Nrf2 probe functions by binding to the Keap1 protein, thereby preventing the degradation of Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation. When the probe binds to Keap1, it disrupts this interaction, allowing Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant-responsive genes, which help protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Small-Molecule Direct Inhibitors

Compound Structure/Class IC₅₀/Kd/EC₅₀ Mechanism Key Findings Source Evidence
(SRS)-5 (ML334) Tricyclic sulfonamide IC₅₀: 3 μM; Kd: 1.9 μM; EC₅₀: 12 μM Non-covalent Keap1 binding; stereospecific (Isomer A is >100x more active than others) First direct inhibitor; high solubility (>100 μM) and stability in physiological conditions
Compound 1 (TR-FRET hits) Unspecified small molecule Inhibition rate: 85.5% at 100 μM Non-specific PPI inhibition High potency but lacks specificity (65.2% inhibition in Bcl6/F1325 counterassay)
CDDO-Im Synthetic triterpenoid EC₅₀: <1 μM (ARE activation) Covalent Keap1 cysteine modification Potent but reactive; associated with off-target effects

Key Insights :

  • ML334 is superior in specificity and stability compared to reactive compounds like CDDO-Im, which covalently modify Keap1 cysteines .
  • Compound 1 from TR-FRET screening demonstrates high inhibition but lacks selectivity, limiting its utility as a probe .

Metal-Based Complexes

Compound Structure Key Data Mechanism Findings Source Evidence
Iridium(III) complex 1 [Ir(clpq)₂(2,9-dmphen)]PF₆ Dose: 2.5–5.0 mg/kg (mouse model) Disrupts Keap1-Nrf2 interaction Reduces APAP-induced liver injury (↓AST/ALT levels); promotes Nrf2 nuclear translocation

Key Insights :

  • The iridium complex shows in vivo efficacy in liver protection but requires further pharmacokinetic optimization (e.g., plasma half-life).

Natural Compound Activators

Compound Class EC₅₀/Induction Mechanism Findings Source Evidence
Baicalein Flavonoid 13-fold Nqo1 mRNA induction at 10 μM Indirect Keap1 cysteine modification High efficacy but cytotoxic at 30 μM
Curcumin Polyphenol 10-fold Nqo1 induction at 30 μM Indirect activation via ROS/Keap1 modification Activates Nrf2 but induces cytotoxicity at high doses
Sulforaphane Isothiocyanate EC₅₀: ~0.5 μM (ARE activation) Covalent Keap1 modification Clinically validated but reactive; short half-life

Key Insights :

  • Natural compounds like baicalein and curcumin activate Nrf2 indirectly via reactive cysteines, limiting their use as precise probes .

Peptide-Based Inhibitors

Peptide Sequence Kd (nM) Mechanism Findings Source Evidence
9mer Nrf2 LDEETGEFL 352 nM Competes with endogenous Nrf2 Minimal sequence for Keap1 binding; N-terminal charge affects affinity
16mer Nrf2 AFFAQLQLDEETGEFL 23.9 nM High-affinity Keap1 binding Optimal for in vitro studies but poor cell permeability

Key Insights :

  • Peptides with longer sequences (e.g., 16mer) show higher affinity but face delivery challenges in cellular systems .

Biological Activity

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - NF-E2-related factor 2) signaling pathway is a critical component in cellular defense mechanisms against oxidative stress and electrophilic insults. This article delves into the biological activity of the Keap1-Nrf2 probe, detailing its mechanisms, applications, and implications in various diseases, particularly cancer.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 system operates as a thiol-based sensor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. In response to oxidative stress, modifications occur in Keap1's cysteine residues, resulting in Nrf2 stabilization and subsequent nuclear translocation where it activates genes containing antioxidant response elements (ARE) .

Key Functions of Nrf2

  • Antioxidant Defense : Nrf2 regulates over 200 genes involved in antioxidant responses.
  • Cell Survival : It promotes cell survival and maintains redox homeostasis by inducing phase II detoxification enzymes .
  • Inflammation Regulation : Nrf2 interacts with various signaling pathways, including NF-κB, to modulate inflammatory responses .

The interaction between Keap1 and Nrf2 is crucial for the regulation of this pathway. The following steps outline the mechanism:

  • Binding : Under basal conditions, Nrf2 is bound by Keap1.
  • Degradation : This binding leads to Nrf2's ubiquitination and degradation via the proteasome.
  • Activation : Upon oxidative stress, reactive species modify Keap1's cysteine residues, causing a conformational change that releases Nrf2.
  • Nuclear Translocation : Freed Nrf2 translocates to the nucleus and binds to AREs in target gene promoters.

Biological Activity of the this compound

The this compound is a fluorescent peptide used to study the dynamics of this interaction. It serves as a valuable tool for assessing binding affinities of Nrf2 inhibitors through techniques such as fluorescence polarization (FP) assays .

Binding Affinity

  • The binding affinity of the FITC-labeled this compound is reported at Kd=22.3nMK_d=22.3\,\text{nM}, indicating a strong interaction that can be utilized in drug discovery .

Case Studies and Research Findings

Recent studies have highlighted the dual role of Nrf2 in cancer biology:

  • Cancer Promotion : While Nrf2 activation protects normal cells from oxidative damage, it can also enhance the survival of cancer cells under stress conditions. For instance, mutations in KEAP1 lead to hyperactivation of Nrf2 in certain cancers (e.g., lung cancer), promoting tumor growth .
  • Therapeutic Targeting : Inhibitors targeting the KEAP1-NRF2 interaction have been explored as potential therapeutics for neurodegenerative diseases and cancer therapies .

Table 1: Summary of Findings on Keap1-Nrf2 Interaction

StudyKey FindingsImplications
Characterization of KEAP1 as a redox sensorHighlights KEAP1’s role in regulating Nrf2 under oxidative stress
Identification of small-molecule inhibitorsPotential for developing new treatments targeting cancer
Role of Nrf2 in immune evasion in tumorsSuggests therapeutic strategies that combine Nrf2 inhibition with immunotherapy

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ML334 (Keap1-Nrf2 probe) in inhibiting protein-protein interactions?

ML334 is a cell-permeable tetrahydroisoquinoline derivative that acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction. It binds to the Keap1 Kelch domain with a Kd of 1 µM, displacing Nrf2 and enabling its nuclear translocation to activate antioxidant response element (ARE)-driven genes. Key experimental evidence includes fluorescence polarization (FP) assays using a fluorescent Nrf2 peptide and surface plasmon resonance (SPR) to confirm binding kinetics. Cellular assays (e.g., CellSensor® β-lactamase reporter) demonstrate ARE induction (EC50 = 18 µM) and Nrf2 nuclear translocation (EC50 = 12 µM) .

Q. Which experimental models are commonly used to validate Keap1-Nrf2 inhibitors like ML334?

  • Biochemical assays : FP assays with fluorescently labeled Nrf2 peptides and Keap1 Kelch domain protein are standard for measuring direct inhibition .
  • Cellular models : U2OS osteosarcoma cells with PathHunter® functional assays or ARE-luciferase reporters assess nuclear translocation and transcriptional activation .
  • Structural studies : X-ray crystallography of inhibitor-Keap1 complexes (e.g., stereoisomer A of ML334) reveals binding modes and stereochemical requirements .

Q. How do researchers distinguish direct vs. indirect Keap1-Nrf2 inhibitors?

Direct inhibitors like ML334 are identified via:

  • Non-covalent binding : SPR or ITC confirms reversible interactions without covalent modification of Keap1 cysteine residues .
  • Glutathione stability : ML334 shows no thiol adduct formation even at 50 µM glutathione, ruling out electrophilic reactivity . Indirect inhibitors (e.g., sulforaphane) modify Keap1 cysteines, detected via mass spectrometry or thiol-reactive probes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereoisomer activity profiles of Keap1-Nrf2 inhibitors?

ML334 has three chiral centers, yielding eight possible stereoisomers. Only isomer A ((SRS)-5) exhibits potent activity (IC50 = 3 µM; Kd = 1.9 µM), while others show ≥100-fold reduced potency. Resolution involves:

  • Chiral separation : HPLC or synthetic routes to isolate isomers .
  • Crystallography : Structural comparisons (e.g., isomer A vs. inactive isomers) identify critical hydrogen bonds (e.g., with Arg415, Ser508 in Keap1) .
  • SAR analysis : Modifying the tetrahydroisoquinoline core or carboxylate group reduces activity, confirming stereospecificity .

Q. What methodologies address contradictory data between in vitro binding and cellular activity?

Discrepancies may arise from solubility, membrane permeability, or off-target effects. Strategies include:

  • Solubility optimization : ML334’s >100 µM solubility in PBS ensures reliable cellular uptake .
  • Counter-screening : Profiling against related pathways (e.g., NF-κB) excludes non-specific effects .
  • Proteomic profiling : Chemoproteomics identifies off-target interactions .

Q. How can structure-activity relationship (SAR) studies improve this compound efficacy?

Key SAR findings for ML334 derivatives:

  • Carboxylate group : Essential for Keap1 binding; esterification abolishes activity .
  • Linker flexibility : Ethylene bridges between tetrahydroisoquinoline and phthalimide are optimal; methyl substitution reduces potency .
  • Lactam modification : Removing one phthalimide carbonyl retains partial activity, guiding lead optimization .

Q. What role does epigenetic regulation play in modulating Keap1-Nrf2 signaling?

DNA methylation, histone acetylation, and microRNAs (e.g., miR-155) regulate Keap1/Nrf2 expression. For example:

  • DNA hypermethylation : Silences Keap1 in cancer, leading to constitutive Nrf2 activation .
  • HDAC inhibitors : Enhance Nrf2 acetylation, promoting ARE-driven gene transcription . Experimental approaches include ChIP-seq for histone marks and CRISPR/dCas9 for locus-specific epigenetic editing .

Q. How do Keap1-Nrf2 probes interact with cross-talk pathways like NF-κB or HO-1?

ML334’s Nrf2 activation suppresses NF-κB-driven inflammation via redox balance. Concurrently, HO-1 induction amplifies anti-inflammatory effects. Methodologies to study cross-talk:

  • Dual-luciferase assays : Co-transfect ARE and NF-κB reporters .
  • Knockdown models : siRNA targeting HO-1 or NF-κB subunits dissects pathway contributions .

Q. Data Analysis & Validation

Q. What statistical approaches are used to analyze dose-response data for Keap1-Nrf2 probes?

  • Four-parameter logistic models : Fit IC50/EC50 curves (e.g., GraphPad Prism) .
  • SPR data analysis : Biacore T200 software calculates Kd using steady-state affinity or kinetic models .
  • High-content imaging : Quantify nuclear Nrf2 translocation via automated segmentation (e.g., CellProfiler) .

Q. How can researchers validate target engagement in vivo for Keap1-Nrf2 probes?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of Keap1 upon probe binding .
  • ARE-reporter mice : Bioluminescence imaging tracks Nrf2 activation in real time .
  • Pharmacodynamic biomarkers : GST activity or NQO1 levels in blood/tissue confirm pathway modulation .

Properties

Molecular Formula

C48H72N10O19

Molecular Weight

1093.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1

InChI Key

UULDEJYFSBSBCA-PRDVVYQQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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